1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine
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Overview
Description
1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine is an organic compound that features a biphenyl group, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation steps, as well as the use of high-pressure hydrogenation for the formation of the piperidine ring.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the biphenyl group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties.
Industry: Used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Tenocyclidine: A dissociative anesthetic with a similar piperidine and thiophene structure.
Phencyclidine: Another dissociative anesthetic with a similar structure but different pharmacological properties.
Thiophene Derivatives: Various thiophene-based compounds with similar structural features.
Uniqueness
1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine is unique due to its combination of a biphenyl group, a thiophene ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4-phenylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-14-12-19(13-15-23)21-7-4-16-25-21)20-10-8-18(9-11-20)17-5-2-1-3-6-17/h1-11,16,19H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJQLQAIWLBFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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